Methyl 2-bromo-6-methylnicotinate
Overview
Description
Methyl 2-bromo-6-methylnicotinate (M2BMN) is a synthetic compound belonging to the class of organic compounds known as bromobenzoates. It is a derivative of nicotinic acid and is used in a variety of scientific and industrial applications. M2BMN has been studied for its potential applications in drug delivery, as a catalyst, and in biochemistry and physiology studies.
Scientific Research Applications
1. Organic Synthesis and Reaction Studies
- Methylation of Nicotine : Methyl 2-bromo-6-methylnicotinate has been studied in the context of nicotine reactions. For instance, Secor et al. (1981) investigated the methylation of nicotine and nicotine N-oxide, identifying 2-Methylnicotine as a major product, which highlights the potential of this compound in organic synthesis and reaction studies (Secor, Chavdarian, & Seeman, 1981).
2. Spectral and Antibacterial Studies
- Metal Complex Formation : Research by Verma and Bhojak (2018) demonstrates that 2-Hydroxy-6-methylnicotinate, a related compound, can form complexes with transition metals. This study suggests potential applications in spectral analysis and antibacterial properties (Verma & Bhojak, 2018).
3. Electrocatalysis and Green Chemistry
- Green Chemistry Initiatives : Xu and He (2010) discuss the significance of 2-Bromo-6-methoxynaphthalene, another derivative, in the preparation of non-steroidal anti-inflammatory agents. The study emphasizes the importance of finding new methylating reagents due to environmental concerns, a domain where this compound could be relevant (Xu & He, 2010).
4. Magnetic Property Analysis
- Magnetic Property Studies : Razquin-Bobillo et al. (2022) investigated compounds derived from 2-hydroxy-6-methylnicotinic acid, revealing significant insights into their magnetic properties. This research could guide future studies involving this compound in the exploration of magnetic properties (Razquin-Bobillo et al., 2022).
Safety and Hazards
properties
IUPAC Name |
methyl 2-bromo-6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRNYQBIUUVTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459832 | |
Record name | Methyl 2-bromo-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-48-5 | |
Record name | Methyl 2-bromo-6-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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